An In-depth Technical Guide to the Core Basic Properties of 3,5-dimethyl-1H-pyrazol-4-ol
An In-depth Technical Guide to the Core Basic Properties of 3,5-dimethyl-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental basic properties of 3,5-dimethyl-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, provides a detailed experimental protocol for its synthesis and characterization, and explores its potential biological significance.
Core Physicochemical Properties
Quantitative data regarding the basic properties of 3,5-dimethyl-1H-pyrazol-4-ol are summarized in the table below. Due to the limited availability of direct experimental values in the literature, some properties are estimated based on the well-characterized parent compound, pyrazole, and related derivatives.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₈N₂O | - |
| Molecular Weight | 112.13 g/mol | - |
| pKa | Estimated: ~2.5 (for the pyrazolium ion) | Based on the pKa of pyrazole[1][2] |
| Aqueous Solubility | Poorly soluble | Inferred from the low solubility of other pyrazole derivatives[3][4] |
| Solubility in Organic Solvents | Soluble in polar organic solvents | General characteristic of pyrazole derivatives[5] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
Note: The basicity of pyrazole is attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom not involved in the aromatic system. The pKa of pyrazole itself is approximately 2.5.[1][2] The introduction of a hydroxyl group at the 4-position is expected to have a minor electronic effect on the basicity of the pyrazole ring.
Synthesis and Characterization: Experimental Protocols
The synthesis of 3,5-dimethyl-1H-pyrazol-4-ol can be achieved through the cyclocondensation of a β-ketoester with a hydrazine derivative.[5][6][7] Below is a detailed experimental protocol for its preparation and characterization.
Synthesis of 3,5-dimethyl-1H-pyrazol-4-ol
Materials:
-
Ethyl 2-acetyl-3-oxobutanoate (or a similar β-dicarbonyl compound)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol (10 volumes).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water (50 mL) and extract with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent to obtain the crude product.
-
Purification: The crude 3,5-dimethyl-1H-pyrazol-4-ol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Characterization
The synthesized 3,5-dimethyl-1H-pyrazol-4-ol should be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show singlets for the two methyl groups and the pyrazole ring proton, as well as a broad singlet for the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the methyl carbons, the pyrazole ring carbons (including the carbon bearing the hydroxyl group), and the other ring carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, as well as characteristic peaks for C-H, C=C, and C-N bonds.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ corresponding to 112.13 m/z.
Biological Activities and Potential Signaling Pathways
Derivatives of 3,5-dimethylpyrazole have been investigated for several biological activities, including:
-
Anti-inflammatory Effects: Some pyrazole derivatives exhibit anti-inflammatory properties.[9]
-
Antimicrobial and Antifungal Activity: Various substituted pyrazoles have shown promising activity against bacteria and fungi.[12][13]
-
Anticancer Properties: Certain pyrazole-containing compounds have been evaluated for their potential as anticancer agents.[13][14]
-
Antioxidant Activity: Some pyrazole derivatives have demonstrated antioxidant capabilities.[15]
The diverse biological profile of pyrazoles suggests their potential to interact with key signaling pathways involved in inflammation, cell proliferation, and oxidative stress. Further research is warranted to elucidate the specific molecular targets and signaling pathways of 3,5-dimethyl-1H-pyrazol-4-ol.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of 3,5-dimethyl-1H-pyrazol-4-ol.
Caption: Workflow for the synthesis and characterization of 3,5-dimethyl-1H-pyrazol-4-ol.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. researchwithrowan.com [researchwithrowan.com]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent applications of pyrazole and its substituted analogs | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. rjpbcs.com [rjpbcs.com]
- 15. researchgate.net [researchgate.net]
